
n-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide is a synthetic organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide typically involves the reaction of 2-fluorothiophenol with N-methyl-3-bromopropanamide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thiolate anion formed from 2-fluorothiophenol attacks the bromopropanamide, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as nitronium ion, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of primary amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, while the thioether linkage may facilitate binding to hydrophobic pockets in proteins. The fluorophenyl group can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Cyanoethyl)-2-{[2-(2-fluorophenyl)ethyl]amino}acetamide
- 2-Chloro-n-(2-cyanoethyl)-n-(2-fluorophenyl)acetamide
Uniqueness
N-(2-Cyanoethyl)-3-((2-fluorophenyl)thio)-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thioether linkage and the fluorophenyl group distinguishes it from other similar compounds, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Propriétés
Formule moléculaire |
C13H15FN2OS |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
N-(2-cyanoethyl)-3-(2-fluorophenyl)sulfanyl-N-methylpropanamide |
InChI |
InChI=1S/C13H15FN2OS/c1-16(9-4-8-15)13(17)7-10-18-12-6-3-2-5-11(12)14/h2-3,5-6H,4,7,9-10H2,1H3 |
Clé InChI |
QSSDVVQDYOOGME-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC#N)C(=O)CCSC1=CC=CC=C1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



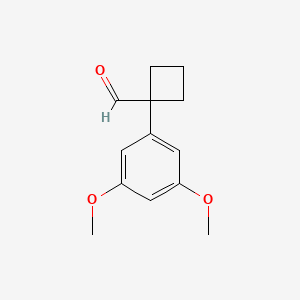
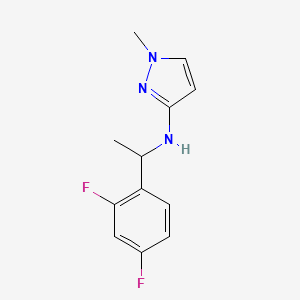
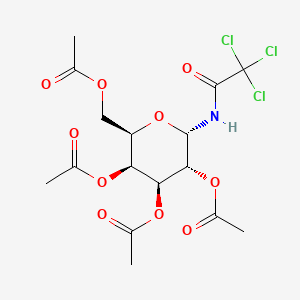
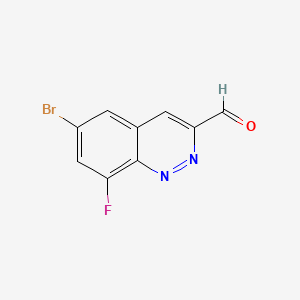
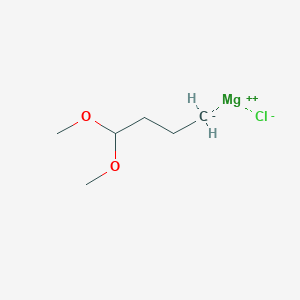
![6-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14896399.png)
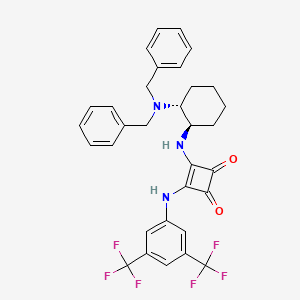
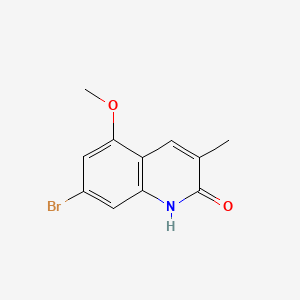
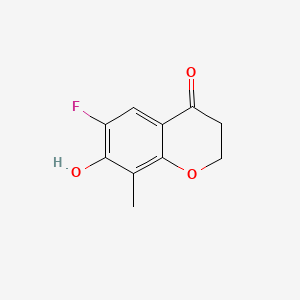

![1-Thia-2-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B14896448.png)

![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
